N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a compound that features both furan and pyridine rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-tubercular activity , and polysubstituted furans have been reported to have widespread occurrence in nature with various pharmacological and biological activities .
Mode of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been found to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency in constructing complex molecules from simple starting materials in a single step. One common method involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and simplifies the purification process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of MCRs can be scaled up for industrial applications. The use of readily available starting materials and the efficiency of the one-pot synthesis make it a promising candidate for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Both the furan and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted furan and pyridine derivatives.
Scientific Research Applications
N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-2-yl)oxalamide
- N1-(2-(furan-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
- N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-4-yl)oxalamide
Uniqueness
N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is unique due to the specific positioning of the furan and pyridine rings, which can influence its chemical reactivity and biological activity. The combination of these two heterocycles in a single molecule provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-12(15-6-3-10-4-7-19-9-10)13(18)16-11-2-1-5-14-8-11/h1-2,4-5,7-9H,3,6H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRWMNNDMYZABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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